Increased Three-Dimensionality Versus Planar Bioisosteres
The target compound exhibits a Fraction of sp3 hybridized carbons (Fsp3) of 0.64, a value significantly higher than the common unsubstituted 2-aminothiazole-5-carboxylic acid (Fsp3 = 0.25) [1]. This quantifiable increase in saturation is a critical differentiation parameter, as higher Fsp3 values correlate with improved solubility, reduced melting point, and lower promiscuity in biological assays [2].
| Evidence Dimension | Fraction of sp3 hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.64 (calculated from SMILES CC1=C(SC(NCC2CCOCC2)=N1)C(O)=O) |
| Comparator Or Baseline | 2-aminothiazole-5-carboxylic acid: Fsp3 = 0.25 (calculated from SMILES NC1=NC=C(C(O)=O)S1) |
| Quantified Difference | ΔFsp3 = +0.39 (156% relative increase) |
| Conditions | In silico calculation based on molecular formula and structure |
Why This Matters
This difference provides a strong, data-driven basis for selecting this compound over planar thiazole bioisosteres when targeting challenging binding sites that favor non-planar ligands, or when aiming to improve a lead series' developability profile.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
- [2] Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability–are too many aromatic rings a liability in drug design?. Drug Discovery Today, 14(21-22), 1011–1020. View Source
